molecular formula C25H24NNaO4 B14493039 ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- CAS No. 65277-80-7

ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L-

Cat. No.: B14493039
CAS No.: 65277-80-7
M. Wt: 425.5 g/mol
InChI Key: WBLZDYQVVZQFSE-BQAIUKQQSA-M
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Description

ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- is a complex organic compound that features a combination of alanine, a benzyl group, and a cinnamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- typically involves multiple steps. One common method includes the protection of the amino group of alanine, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cinnamoyl group is then added via an acylation reaction. The final step involves the deprotection of the amino group and the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and cinnamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar benzyl group structure.

    Cinnamic Acid: Contains the cinnamoyl group and is used in various chemical syntheses.

    Benzylamine: Features a benzyl group and is used in organic synthesis.

Uniqueness

ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- is unique due to its combination of alanine, benzyl, and cinnamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

65277-80-7

Molecular Formula

C25H24NNaO4

Molecular Weight

425.5 g/mol

IUPAC Name

sodium;(2S)-3-(4-phenylmethoxyphenyl)-2-(3-phenylpropanoylamino)propanoate

InChI

InChI=1S/C25H25NO4.Na/c27-24(16-13-19-7-3-1-4-8-19)26-23(25(28)29)17-20-11-14-22(15-12-20)30-18-21-9-5-2-6-10-21;/h1-12,14-15,23H,13,16-18H2,(H,26,27)(H,28,29);/q;+1/p-1/t23-;/m0./s1

InChI Key

WBLZDYQVVZQFSE-BQAIUKQQSA-M

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)[O-].[Na+]

Origin of Product

United States

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